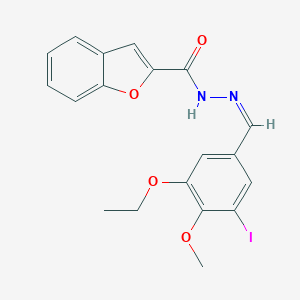
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound with the molecular formula C16H24N2O3S and a molecular weight of 324.43836 g/mol . This compound is characterized by the presence of a cyclopentyl group, a dimethyl-substituted aniline moiety, and a methylsulfonyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of cyclopentylamine with 2,3-dimethyl(methylsulfonyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopentyl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide: Similar structure but with methoxy groups instead of methyl groups.
N-cyclopentyl-2-[2,4-dimethyl(methylsulfonyl)anilino]acetamide: Similar structure but with different positions of the methyl groups.
Uniqueness
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C16H24N2O3S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H24N2O3S/c1-12-7-6-10-15(13(12)2)18(22(3,20)21)11-16(19)17-14-8-4-5-9-14/h6-7,10,14H,4-5,8-9,11H2,1-3H3,(H,17,19) |
Clave InChI |
JBGJKOVESZXPEX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2-{2,4-bisnitrophenyl}carbohydrazonoyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B313286.png)
![N'-{(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-2-cyanoacetohydrazide](/img/structure/B313287.png)
![N-[1-({2-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]hydrazino}carbonyl)-2-methylpropyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B313288.png)
![N-[1-({2-[4-(benzyloxy)-3-nitrobenzylidene]hydrazino}carbonyl)-2-methylpropyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B313289.png)
![5-bromo-N'-[(1-sec-butyl-1H-indol-3-yl)methylene]-1-benzofuran-2-carbohydrazide](/img/structure/B313293.png)
![N-[1-({2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}carbonyl)-2-methylpropyl]-2-thien-2-ylacetamide](/img/structure/B313296.png)
![N'-{4-[(2-cyanobenzyl)oxy]benzylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B313298.png)

![N'-[(1-{3-nitrobenzyl}-1H-indol-3-yl)methylene]-1-benzofuran-2-carbohydrazide](/img/structure/B313301.png)
![ethyl 2-[4-[(Z)-(1-benzofuran-2-carbonylhydrazinylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B313302.png)
![N-[(Z)-[4-(2-anilino-2-oxoethoxy)-3-bromophenyl]methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B313304.png)
![N'-{[1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-benzofuran-2-carbohydrazide](/img/structure/B313305.png)
![5-bromo-N-[(Z)-(2,4,6-trimethoxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B313307.png)
![methyl {2-[(Z)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B313308.png)
